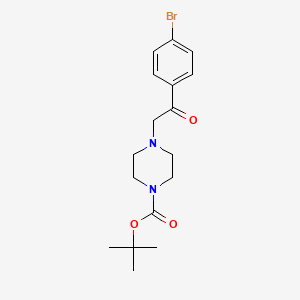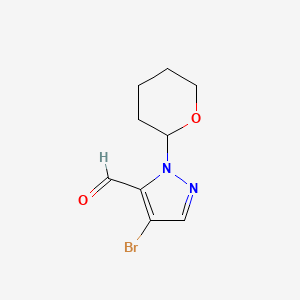
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heteroaryl halide with the chemical formula C₃H₃BrN₂ and a molecular weight of 146.97 g/mol . It belongs to the pyrazole derivative family and exhibits interesting reactivity patterns.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Additionally, it can react with titanium tetrachloride to form binary adducts . These synthetic pathways provide access to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde for further investigations.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbaldehyde . The structural formula reveals the presence of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a carbaldehyde group. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
- It can serve as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- It plays a role in the preparation of solid hexacoordinate complexes when reacting with dimethyl- and divinyl-tindichloride .
- Mutagenicity studies have been conducted using the L-arabinose forward mutation assay of Salmonella typhimurium .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pyrazole Derivatives
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
-
Scientific Field: Organic Chemistry
- Application : Pyrazole derivatives are highly valued in organic synthesis . They serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
- Methods of Application : The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
- Results : Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrazole derivatives have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Often, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results can also vary widely, but many pyrazole derivatives have shown promising results in preclinical or clinical trials .
-
Scientific Field: Material Science
- Application : Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .
- Methods of Application : The methods of application in material science often involve the synthesis of pyrazole derivatives and their incorporation into larger molecular structures .
- Results : The results of these applications can lead to the development of new materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOXZJBLIAAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718451 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
CAS RN |
1345471-55-7 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

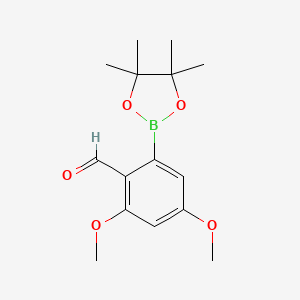

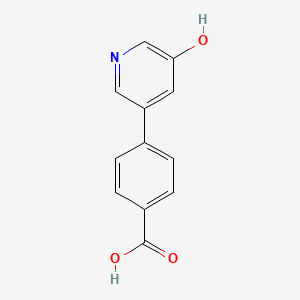
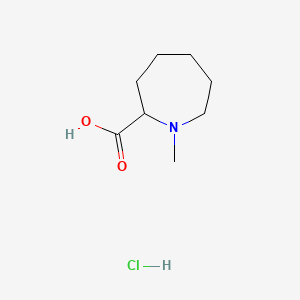
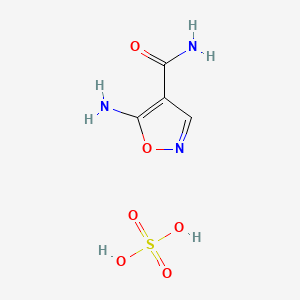
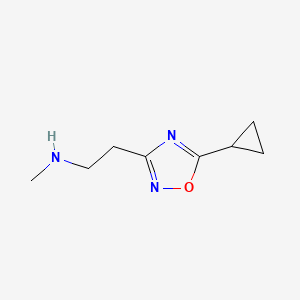

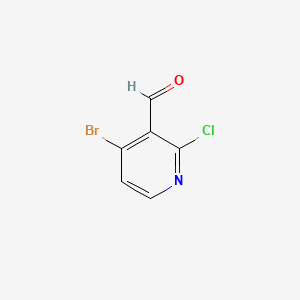
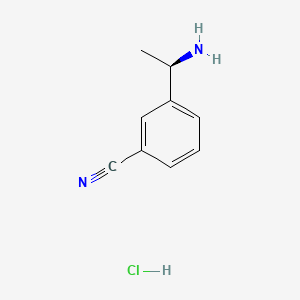
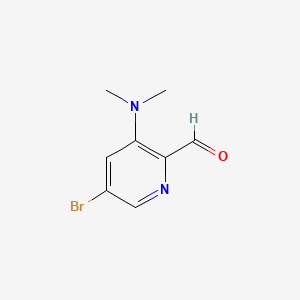
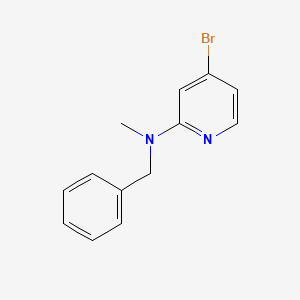
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

